2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid: A Technical Guide to Its Properties, Synthesis, and Applications in Drug Discovery
2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid: A Technical Guide to Its Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, non-natural amino acids are indispensable building blocks for the development of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule inhibitors. 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid (commonly referred to as 4-bromo-2-fluorophenylglycine) is a highly specialized, multifunctional scaffold. By strategically positioning an ortho-fluoro group for conformational control and a para-bromo group as a versatile synthetic handle, this compound enables researchers to navigate complex structure-activity relationship (SAR) optimizations.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the deep causality behind its structural design, the thermodynamics of its synthesis, and self-validating protocols for its integration into late-stage drug development workflows.
Physicochemical Profiling & Identification
Before deploying this building block in a synthetic campaign, it is critical to verify its stereochemical identity. The compound exists as a racemate and as two distinct enantiomers, each with its own registry data[1][2][3].
| Property | Specification |
| Chemical Name | 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid |
| Common Name | 4-bromo-2-fluorophenylglycine |
| Racemic CAS Number | 500696-05-9[1] |
| (R)-Enantiomer CAS | 1212951-11-5[2] |
| (S)-Enantiomer CAS | 1213338-03-4[3] |
| Molecular Formula | C₈H₇BrFNO₂[1] |
| Molecular Weight | 248.05 g/mol [1] |
| SMILES | O=C(O)C(N)c1ccc(Br)cc1F[1] |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Structural Rationale in Drug Design (E-E-A-T)
The selection of 2-amino-2-(4-bromo-2-fluorophenyl)acetic acid over a standard phenylglycine is rarely arbitrary. Every functional group on this molecule serves a distinct, causal purpose in pharmacokinetics (PK) or synthetic viability.
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The ortho-Fluoro Effect (Conformational Locking & Stability): Fluorine is highly electronegative and possesses a van der Waals radius closely mimicking hydrogen, yet it exerts profound electronic effects. In the ortho position of a phenylglycine, the fluorine atom induces a strong dipole-dipole repulsion with the adjacent carbonyl oxygen of the peptide backbone. This restricts the rotation of the aryl-C(alpha) bond, "locking" the amino acid into a specific bioactive conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor. Furthermore, the ortho-fluoro substitution effectively blocks CYP450-mediated aromatic oxidation, significantly extending the metabolic half-life of the resulting drug.
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The para-Bromo Handle (Late-Stage Functionalization): The carbon-bromine bond is relatively inert under standard peptide coupling conditions but is highly reactive under transition-metal catalysis. The para-bromo group serves as a programmable anchor for Late-Stage Functionalization (LSF). Medicinal chemists can build an entire peptide sequence and subsequently use Suzuki, Heck, or Sonogashira cross-coupling to append diverse biaryl or heteroaryl systems without rebuilding the chiral core from scratch.
Logical mapping of structural substitutions to pharmacokinetic and synthetic advantages.
Synthetic Methodologies & Enantiomeric Resolution
Because biological targets are inherently chiral, utilizing the racemic mixture (CAS 500696-05-9)[1] often leads to off-target toxicity or reduced efficacy. The following self-validating workflow details the Strecker synthesis of the racemate, followed by a highly stereoselective enzymatic resolution.
Protocol A: Strecker Synthesis of the Racemate
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Imine Formation: Suspend 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a mixture of methanol and aqueous ammonia. Add ammonium chloride (1.5 eq).
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Causality: Ammonium chloride acts as both a nitrogen source and a mild acid catalyst to drive the equilibrium toward the imine intermediate.
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Cyanation: Cool the reaction to 0°C and add sodium cyanide (1.2 eq) dropwise.
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Causality: Slow addition at low temperatures prevents thermal runaway and suppresses the formation of the unwanted cyanohydrin byproduct.
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Acid Hydrolysis: Isolate the resulting alpha-aminonitrile via filtration. Suspend the intermediate in 6M HCl and reflux for 12 hours.
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Causality: Nitriles are exceptionally robust. Harsh acidic conditions and prolonged heating are required to push the hydrolysis past the highly stable primary amide stage, yielding the final racemic carboxylic acid.
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Protocol B: Enzymatic Resolution via Acylase I
To isolate the (R)-enantiomer (CAS 1212951-11-5)[2], enzymatic resolution is vastly superior to chiral chromatography in terms of scalability.
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N-Acetylation: Treat the racemic amino acid with acetic anhydride in aqueous NaOH (pH 9.0) to yield the racemic N-acetyl derivative.
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Enzymatic Cleavage: Adjust the solution to pH 7.5 using a phosphate buffer. Add Acylase I (derived from porcine kidney) and incubate at 37°C for 24 hours.
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Causality: Acylase I exhibits near-perfect stereoselectivity for the L-configuration (which corresponds to the S-enantiomer in this system). It selectively hydrolyzes the acetyl group of the (S)-enantiomer, leaving the (R)-N-acetyl amino acid completely intact.
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Phase Separation: Acidify the mixture to pH 2.0 with HCl. Extract with ethyl acetate. The free (S)-amino acid remains in the aqueous layer, while the lipophilic (R)-N-acetyl amino acid partitions into the organic layer.
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Deprotection: Concentrate the organic layer and reflux the isolated (R)-N-acetyl intermediate in 6M HCl to yield pure (R)-2-amino-2-(4-bromo-2-fluorophenyl)acetic acid. Validate enantiomeric excess (ee > 99%) via chiral HPLC.
Step-by-step synthetic workflow from benzaldehyde precursor to enantiomerically pure products.
Applications in Late-Stage Functionalization (LSF)
Once the (R)-enantiomer is Fmoc-protected, it can be seamlessly integrated into Solid-Phase Peptide Synthesis (SPPS). The true power of this building block is realized during on-resin Suzuki-Miyaura cross-coupling.
Protocol C: On-Resin Suzuki-Miyaura Cross-Coupling
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Peptide Assembly: Couple Fmoc-(R)-4-bromo-2-fluorophenylglycine-OH to the growing peptide chain on a Rink Amide resin using standard HBTU/DIPEA chemistry.
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Catalyst & Reagent Loading: Suspend the resin in degassed DMF. Add the desired arylboronic acid (3.0 eq), K₂CO₃ (3.0 eq), and the palladium catalyst Pd(PPh₃)₄ (0.1 eq).
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Microwave Irradiation: Heat the suspension to 100°C for 20 minutes under microwave irradiation.
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Causality: Performing this reaction on a solid support allows for the use of large excesses of reagents to drive the reaction to completion. Microwave heating is critical here; it overcomes the steric hindrance of the polymer matrix, providing the activation energy required for the palladium to oxidatively insert into the robust C-Br bond.
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Washing & Cleavage: Wash the resin extensively with DMF, DCM, and methanol to remove toxic palladium residues. Cleave the fully functionalized peptidomimetic from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail.
References
- ChemScene. "500696-05-9 | 2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid". Accessed March 10, 2026.
- ChemScene. "1212951-11-5 | (R)-2-amino-2-(4-bromo-2-fluorophenyl)acetic acid". Accessed March 10, 2026.
- BLD Pharm. "1213338-03-4 | (S)-2-Amino-2-(4-bromo-2-fluorophenyl)acetic acid". Accessed March 10, 2026.
